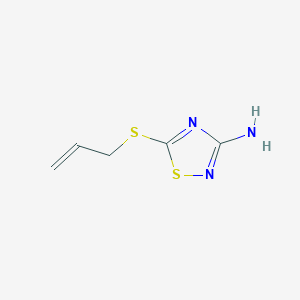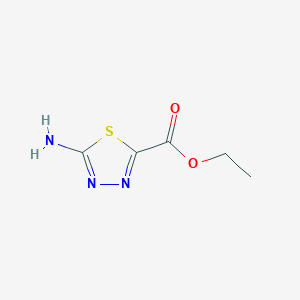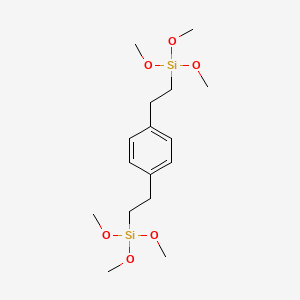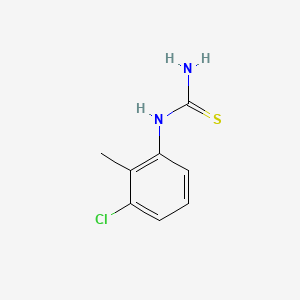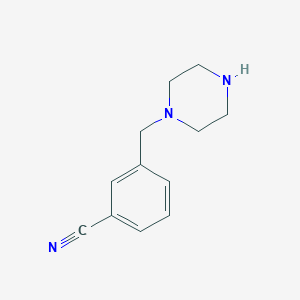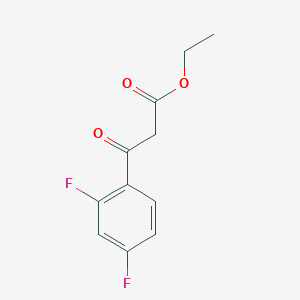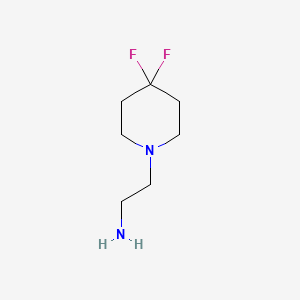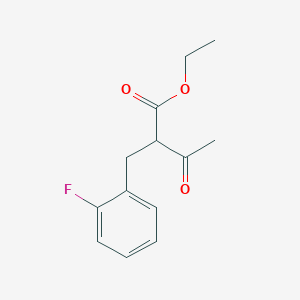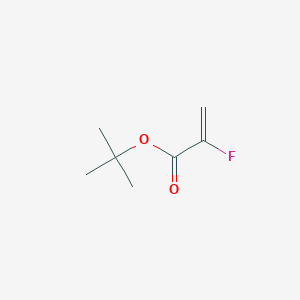
2-氟丙烯酸叔丁酯
描述
tert-Butyl 2-fluoroacrylate is an organic compound with the molecular formula C7H11FO2 It is a derivative of acrylic acid, where the hydrogen atom on the vinyl group is replaced by a fluorine atom, and the carboxyl group is esterified with a tert-butyl group
科学研究应用
tert-Butyl 2-fluoroacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of poly(fluoroacrylate)s with tunable surface properties.
Material Science: The resulting polymers have applications in functional coatings, adhesives, and hydrophobic surfaces.
Biomedical Research:
作用机制
Target of Action
Tert-Butyl 2-fluoroacrylate is primarily used in the synthesis of poly(fluoroacrylate)s . These polymers are the primary targets of Tert-Butyl 2-fluoroacrylate, and they play a crucial role in creating functional coatings with tunable wettability and improved adhesion .
Mode of Action
The interaction of Tert-Butyl 2-fluoroacrylate with its targets involves a process known as radical copolymerization . This process is initiated by tert-butyl peroxypivalate and leads to the formation of poly(fluoroacrylate)s with different molar compositions . The resulting changes include the formation of copolymers with various glass transition temperatures and thermal stability .
Biochemical Pathways
The biochemical pathway affected by Tert-Butyl 2-fluoroacrylate is the radical copolymerization process . This process leads to the formation of poly(fluoroacrylate)s with tunable wettability and improved adhesion . The downstream effects include the creation of functional coatings that can adhere well to metal substrates and exhibit improved hydrophilicity .
Result of Action
The molecular and cellular effects of Tert-Butyl 2-fluoroacrylate’s action include the formation of poly(fluoroacrylate)s with various properties . These properties include tunable wettability, improved adhesion, varying glass transition temperatures, and thermal stability . These effects make the resulting polymers suitable for potential applications as functional coatings .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-Butyl 2-fluoroacrylate. It’s worth noting that the conditions under which the radical copolymerization process occurs can impact the properties of the resulting poly(fluoroacrylate)s .
生化分析
Biochemical Properties
Tert-Butyl 2-fluoroacrylate plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in radical copolymerization reactions, where it interacts with monomers like 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid
Cellular Effects
The effects of tert-Butyl 2-fluoroacrylate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, tert-Butyl 2-fluoroacrylate has been shown to induce oxidative stress in human normal colon cells, leading to changes in cell viability and apoptosis . This compound’s impact on cellular metabolism is also significant, as it can alter the levels of reactive oxygen species (ROS) and other metabolic intermediates.
Molecular Mechanism
At the molecular level, tert-Butyl 2-fluoroacrylate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, in radical polymerization reactions, tert-Butyl 2-fluoroacrylate interacts with chain transfer agents to control the polymerization process . These interactions are essential for achieving the desired molecular weight and dispersity of the resulting polymers.
Temporal Effects in Laboratory Settings
The stability and degradation of tert-Butyl 2-fluoroacrylate over time are critical factors in laboratory settings. Studies have shown that this compound can undergo thermal and photo-RAFT polymerization, with its stability being influenced by the type of chain transfer agents used . The temporal control of polymerization is also possible through light ON/OFF experiments, which can help in understanding the long-term effects of tert-Butyl 2-fluoroacrylate on cellular function.
Dosage Effects in Animal Models
The effects of tert-Butyl 2-fluoroacrylate vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects, while lower doses may have minimal impact. For example, studies on the gastroprotective activity of ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, a related compound, have shown that dosage plays a crucial role in determining the compound’s efficacy and safety . Similar studies on tert-Butyl 2-fluoroacrylate can provide insights into its dosage-dependent effects.
Metabolic Pathways
Tert-Butyl 2-fluoroacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic flux and the levels of metabolites can be affected by its interactions with specific enzymes. For instance, the biodegradation of tert-butyl alcohol, a related compound, involves specific metabolic pathways that can provide insights into the metabolism of tert-Butyl 2-fluoroacrylate .
Transport and Distribution
The transport and distribution of tert-Butyl 2-fluoroacrylate within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments can affect its overall activity and function. Studies on similar compounds have shown that their distribution is crucial for their efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of tert-Butyl 2-fluoroacrylate is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the localization of poly(fluoroacrylate)s within cells can influence their hydrophobicity and adhesion properties, which are critical for their use as functional coatings .
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl 2-fluoroacrylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with a fluorinating agent. For example, the reaction of tert-butyl acrylate with diethylaminosulfur trifluoride (DAST) under controlled conditions can yield tert-butyl 2-fluoroacrylate . Another method involves the use of vinyl ethers and dichloromonofluoromethane to form substituted cyclopropane intermediates, which are then converted to 2-fluoroacrylates through hydrolysis and oxidation .
Industrial Production Methods
Industrial production of tert-butyl 2-fluoroacrylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions
tert-Butyl 2-fluoroacrylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Polymerization: It can undergo radical polymerization to form poly(fluoroacrylate)s with tunable properties.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used for fluorination reactions.
Radical Initiators: tert-Butyl peroxypivalate is used for initiating radical polymerization.
Hydrolysis Agents: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products Formed
Poly(fluoroacrylate)s: Formed through radical polymerization, these polymers have applications in coatings and adhesives.
2-Fluoroacrylic Acid: Formed through hydrolysis of the ester group.
相似化合物的比较
Similar Compounds
tert-Butyl Acrylate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluoroacrylic Acid: The carboxyl group is not esterified, making it more reactive in certain conditions.
tert-Butyl Methacrylate: Contains a methyl group instead of a fluorine atom, leading to different polymerization behavior.
Uniqueness
tert-Butyl 2-fluoroacrylate is unique due to the presence of both the fluorine atom and the tert-butyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and stability, making it valuable in specific applications .
属性
IUPAC Name |
tert-butyl 2-fluoroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-5(8)6(9)10-7(2,3)4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFZRHRJCVTLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380791 | |
| Record name | tert-Butyl 2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85345-86-4 | |
| Record name | tert-Butyl 2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85345-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the fluorine substitution in tert-Butyl 2-fluoroacrylate (TBFA) affect the properties of the resulting polymers for 157-nm lithography compared to non-fluorinated analogs?
A: The research paper [] investigates the impact of fluorine substitution at the α-position of acrylate monomers on the performance of polymers designed for 157-nm lithography. The study compares copolymers of styrene hexafluoroisopropanol (STYHFIP) with tert-butyl acrylate (TBA), TBFA, and tert-butyl 2-trifluoromethylacrylate (TBTFMA).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B1586538.png)

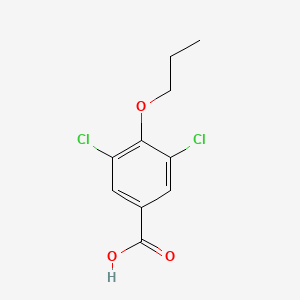
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1586541.png)
